molecular formula C13H15Cl2N3O2S B2752690 [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine CAS No. 853902-70-2

[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine

Cat. No. B2752690
M. Wt: 348.24
InChI Key: WLWTYFLZHCATPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine, also known as DIDS, is a chemical compound that has been extensively studied for its use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many fields.

Mechanism Of Action

[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine acts as an inhibitor of chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride ion flux. [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine has also been shown to inhibit the activity of transporters by binding to specific sites on the transporter protein and preventing substrate binding or transport.

Biochemical And Physiological Effects

[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine has been shown to have a variety of biochemical and physiological effects, including the inhibition of chloride channels and transporters, as well as the modulation of enzyme activity. In addition, [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine has been shown to have anti-inflammatory effects, possibly through the inhibition of chloride channels involved in immune cell function.

Advantages And Limitations For Lab Experiments

One advantage of using [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine in lab experiments is its specificity for chloride channels and transporters, allowing for selective inhibition of these targets. Additionally, [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine is its potential for off-target effects, which may complicate interpretation of experimental results.

Future Directions

There are many potential future directions for research involving [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine. One area of interest is the development of more selective inhibitors of chloride channels and transporters, which could help to elucidate the specific roles of these targets in physiological processes. Additionally, further studies could investigate the potential therapeutic applications of [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine and related compounds, particularly in the treatment of inflammatory diseases. Finally, research could explore the use of [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine as a tool for studying the structure and function of chloride channels and transporters, which could lead to a better understanding of these important proteins.

Synthesis Methods

[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine can be synthesized through a multistep process involving the reaction of 2,4-dichloro-5-methylphenol with chlorosulfonic acid, followed by the reaction of the resulting intermediate with imidazole. The final product is then purified through recrystallization.

Scientific Research Applications

[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine has been used in a wide range of scientific research applications, including studies of ion channels, transporters, and enzymes. It has been shown to inhibit the activity of chloride channels, which are involved in a variety of physiological processes such as muscle contraction and neuronal signaling. Additionally, [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine has been used to study the activity of transporters such as the Na+/H+ exchanger and the Na+/K+/2Cl- cotransporter.

properties

IUPAC Name

2,4-dichloro-N-(3-imidazol-1-ylpropyl)-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3O2S/c1-10-7-13(12(15)8-11(10)14)21(19,20)17-3-2-5-18-6-4-16-9-18/h4,6-9,17H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWTYFLZHCATPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-imidazolylpropyl)amine

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